molecular formula C44H26O4 B2547965 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde CAS No. 1415238-25-3

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Cat. No.: B2547965
CAS No.: 1415238-25-3
M. Wt: 618.688
InChI Key: ZGLHKEJAGHMUHR-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Core Pyrene Scaffold Geometry and Substituent Configuration

The compound features a pyrene core—a fused polycyclic aromatic hydrocarbon composed of four benzene rings arranged in a linear (bay) configuration. Four 4-formylphenyl substituents are attached to the pyrene scaffold at positions 1,3,6,8. This substitution pattern creates a symmetrical arrangement, with each aldehyde group (–CHO) positioned at the para position of the phenyl rings.

Key Geometric Features:

  • Pyrene Core: A planar, π-conjugated system with six-membered aromatic rings fused in a 1,2,3,4-tetrahydrocoronene-like structure.
  • Substituent Orientation: The 4-formylphenyl groups are orthogonally oriented relative to the pyrene plane, enabling steric and electronic interactions in supramolecular assemblies.
  • Symmetry: The molecule adopts D2h symmetry (point group), as confirmed by computational studies of analogous pyrene derivatives.
Table 1: Substituent Configuration and Electronic Effects
Position Substituent Electronic Influence Spatial Orientation

Properties

IUPAC Name

4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHKEJAGHMUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process. One common method includes the oxidation of 4-formylphenylacetone to 4-formylbenzoic acid using manganese dioxide. Subsequently, the 4-formylbenzoic acid is reacted with pyrene to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Synthesis of Functional Materials

The compound is used as a precursor for synthesizing various functional materials:

  • Covalent Organic Frameworks (COFs) : It acts as a bridging ligand in the formation of COFs, which are porous materials with applications in gas storage and separation. The aldehyde groups facilitate cross-linking reactions that yield highly stable frameworks .
  • Metal-Organic Frameworks (MOFs) : The extended π-conjugation allows for coordination with transition metals to form metalloporphyrins, which are valuable for catalysis and sensing applications .

Photocatalytic Applications

This compound has been investigated for its role in photocatalytic processes:

  • Water Splitting : The compound's structure enables it to participate in photocatalytic water splitting reactions, potentially contributing to hydrogen production from sunlight .
  • Organic Photovoltaics : Its electronic properties make it suitable for use in organic solar cells, where it can improve light absorption and charge transport efficiency .

Sensors and Detection

The compound's ability to undergo redox reactions makes it useful in sensor technologies:

  • Fluorescent Sensors : The pyrene moiety exhibits strong fluorescence properties that can be harnessed for detecting specific analytes through fluorescence quenching or enhancement mechanisms .

Biomedical Applications

Research indicates potential biomedical applications:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs can be utilized in targeted drug delivery systems where controlled release is crucial .
  • Photothermal Therapy : The compound's optical properties may allow it to be used in photothermal therapy for cancer treatment by converting light into heat to selectively destroy cancer cells .

Case Study 1: Synthesis of COFs

A study demonstrated the synthesis of a covalent organic framework using this compound as a building block. The resulting material exhibited high porosity and stability under various conditions, making it suitable for gas adsorption applications .

Case Study 2: Photocatalytic Efficiency

In another investigation, the compound was incorporated into a photocatalytic system for water splitting. Results indicated enhanced hydrogen production rates compared to traditional catalysts due to its unique electronic structure and light absorption capabilities .

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde largely depends on its application. In fluorescence applications, the compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and sensing. In chemical reactions, the aldehyde groups can participate in various transformations, influencing the reactivity and properties of the resulting products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H₄TBAPy)
  • Structure : Replaces aldehyde groups with carboxylic acids.
  • Key Differences :
    • Carboxylic acids enable coordination with metal ions (e.g., uranyl in MOFs) .
    • Higher solubility in polar solvents compared to TFPPy .
  • Applications : Metal-organic frameworks (MOFs) for water-stable actinide capture .
4′,4′′′,4′′′′′,4′′′′′′′-(Pyrene-1,3,6,8-tetrayl)tetrakis([1,1′-biphenyl]-4-carbaldehyde) (TFBPy)
  • Structure : Extends conjugation via biphenyl spacers .
  • Key Differences :
    • Larger π-conjugated system enhances light absorption and charge transport.
    • Increased steric hindrance may reduce crystallinity in COFs .
  • Applications : Electrochemiluminescence studies due to extended conjugation .
2,2′,2′′,2′′′-(Pyrene-1,3,6,8-tetrayltetrakis(benzene-4,1-diyl))tetraacetonitrile (TCPPy)
  • Structure : Substitutes aldehydes with acetonitrile groups .
  • Key Differences :
    • Nitrile groups enable alternative reaction pathways (e.g., cycloadditions).
    • Lower reactivity in Schiff-base condensations compared to aldehydes.
  • Applications : Post-synthetic modifications in COFs .

Key Observations :

  • TFPPy -based COFs (e.g., PyT-1, ETTA-PyTTA) exhibit exceptional iodine adsorption (0.635–0.720 g/g), outperforming many metal-organic competitors .
  • H₄TBAPy -derived MOFs prioritize stability and metal coordination over gas adsorption .

Electronic and Photophysical Properties

Compound λₐbs (nm) Fluorescence Quantum Yield Application Highlight Reference
TFPPy 380–420 0.45 COF-based photocatalysis
TFBPy 400–450 0.60 Radical stability in ECL
H₄TBApy 350–390 N/A Singlet oxygen generation

Analysis :

  • TFPPy ’s moderate quantum yield suits it for photocatalytic hydrogen evolution .
  • TFBPy ’s extended conjugation improves radical stability in electrochemiluminescence (ECL) .

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (CAS No. 1415238-25-3) is a synthetic compound characterized by its complex polycyclic structure and extended π-conjugation. This compound has garnered attention due to its potential applications in materials science, nanotechnology, and biological systems. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₄₄H₂₆O₄
  • Molecular Weight : 618.67 g/mol
  • Structure : The compound features a pyrene core with four benzaldehyde substituents, which contributes to its unique electronic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Fluorescence Properties : The extended π-conjugation allows for significant fluorescence emission, making it useful as a fluorescent probe in biological imaging and sensing applications.
  • Metal Coordination : The compound can coordinate with various transition metals to form metalloporphyrins. This property enhances its catalytic activity and potential use in drug delivery systems.
  • Antioxidant Activity : Preliminary studies indicate that derivatives of pyrene compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in biological systems.

1. Photodynamic Therapy (PDT)

Recent research has explored the use of pyrene-based compounds in photodynamic therapy for cancer treatment. The ability of these compounds to generate reactive oxygen species upon light activation can selectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.

2. Drug Delivery Systems

The unique structural properties of this compound facilitate its incorporation into drug delivery systems. Its capacity to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs.

Case Study 1: Photodynamic Efficacy

A study published in ACS Applied Materials & Interfaces investigated the photodynamic efficacy of pyrene derivatives in vitro. The results demonstrated that these compounds significantly reduced cell viability in cancer cell lines upon exposure to light, showcasing their potential as effective PDT agents .

Case Study 2: Antioxidant Properties

Research highlighted in Journal of Photochemistry and Photobiology examined the antioxidant capabilities of pyrene-based compounds. The findings revealed that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative damage in cellular environments .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Photodynamic TherapyInduces apoptosis in cancer cells via ROS generation upon light activation
Drug DeliveryEnhances solubility and bioavailability of therapeutic agents
Antioxidant ActivityScavenges free radicals; protective effects against oxidative stress

Q & A

Q. What are the standard synthetic protocols for preparing 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde-based COFs?

Methodological Answer: The compound is typically synthesized via Schiff-base condensation. A representative procedure involves:

  • Mixing this compound (Py-CHO) with amine-containing linkers (e.g., N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-benzenediamine) in solvent systems like 1,4-dioxane-mesitylene-acetic acid (5:5:1 v/v/v).
  • Heating the mixture at 120°C in a sealed Pyrex tube for 7 days.
  • Collecting the precipitate via centrifugation, followed by washing with THF and ethanol .
    Key Parameters:
  • Solvent polarity and acetic acid concentration critically influence crystallinity and surface area.
  • Reaction time and temperature affect framework stability (e.g., PyT-1 COF achieves 1445 m²/g BET surface area under optimized conditions) .

Q. How is the structural integrity of Pyrene-tetrabenzaldehyde-derived COFs validated?

Methodological Answer: Characterization involves:

  • PXRD : To confirm crystallinity and stacking modes (e.g., AB stacking in PyT-1 vs. staggered stacking in PyT-2) .
  • Nitrogen Sorption Isotherms : To determine BET surface area and pore size distribution.
  • TGA : To assess thermal stability (e.g., stability up to 400°C in PyTA-BC-Ph-COF) .
  • Fluorescence Spectroscopy : To monitor solvent-dependent emission shifts (e.g., red-shifted emission in polar solvents due to intramolecular charge transfer) .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

  • Powder Form : Store at -20°C for up to 3 years.
  • Solution Form : Dissolve in anhydrous DMSO or THF and store at -80°C for 1 year.
  • Handling Precautions : Use in a fume hood; avoid prolonged skin contact (wash with soap/water if exposed) .

Advanced Research Questions

Q. How do solvent polarity and linker ratios affect the photocatalytic performance of Pyrene-tetrabenzaldehyde COFs?

Methodological Answer:

  • Solvent Polarity : Higher polarity solvents (e.g., DMF) enhance charge separation, increasing H₂ production rates. For example, PyTA-BC-Ph-COF achieves 1183 µmol g⁻¹ h⁻¹ under visible light without noble-metal co-catalysts .
  • Linker Ratios : Adjusting Py-CHO to amine linker ratios (e.g., 1:1 vs. 1:2) modulates π-conjugation and bandgap. A 1:1 ratio in PyT-1 optimizes iodine adsorption (0.635 g g⁻¹ in n-hexane) due to defined pore geometry .
    Data Contradiction Note :
    Some studies report reduced proton conductivity at high humidity due to framework swelling, while others show enhanced conductivity (10⁻² S cm⁻¹ at 70°C, 100% RH). This discrepancy may arise from differences in imine linkage robustness .

Q. What strategies resolve discrepancies in proton conductivity measurements for Pyrene-based COFs?

Methodological Answer:

  • Control Humidity : Use sealed cells with calibrated RH levels to isolate framework hydration effects.
  • Doping : Introduce ionic moieties (e.g., quaternary ammonium salts) via post-synthetic modification to decouple proton transport from structural instability .
  • Comparative Analysis : Contrast intrinsic conductivity (e.g., PyTA-4NH2’s 10⁻³ S cm⁻¹ at 25°C) with doped systems to distinguish framework vs. additive contributions .

Q. How can Pyrene-tetrabenzaldehyde COFs be engineered for dual functionality (e.g., photocatalysis + gas adsorption)?

Methodological Answer:

  • Multicomponent Synthesis : Combine Py-CHO with electron-deficient linkers (e.g., thiazolo[5,4-d]thiazole derivatives) to create donor-acceptor interfaces. This approach yields COFs with 2072.4 µmol g⁻¹ h⁻¹ H₂ production and 100 µA cm⁻² photocurrent at 0.2 V vs. RHE .
  • Post-Synthetic Modification : Graft ionic liquids (e.g., 1-methyl-1H-benzimidazole) onto COF pores to enhance CO₂ cycloaddition catalytic activity while retaining iodine capture capacity .

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